2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone
Description
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
QRQGPEHZSQJNQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a phenyl group attached to an ethanone structure, with a piperazine ring substituted with a toluene sulfonyl group. This configuration is crucial for its biological activity.
Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The activity of this compound may involve modulation of serotonin and dopamine receptors, although specific receptor interactions for this compound require further elucidation.
Inhibition Studies
In vitro studies have shown that piperazine derivatives can exhibit inhibitory activity against various enzymes relevant to neurodegenerative diseases. For instance, multitarget-directed ligands derived from similar structures have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 2-Phenyl... | TBD | TBD |
| Compound 5d | 0.74 | 0.18 |
Case Study: Neuroprotective Effects
A notable case study involved the evaluation of piperazine derivatives in animal models. These studies revealed that compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in rodent models .
PET Imaging Studies
Recent advancements in imaging techniques have allowed researchers to visualize the binding dynamics of similar compounds within the brain. For example, PET imaging studies indicated that certain piperazine derivatives showed enhanced binding affinity to specific receptors, suggesting their potential as therapeutic agents for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Key Observations :
- Antipsychotic Activity : Biphenyl-arylpiperazine derivatives (e.g., ) share the acetyl-linked piperazine scaffold with the target compound. The 2-methoxyphenyl substituent enhances anti-serotonergic activity, while the biphenyl group improves blood-brain barrier penetration. QSAR models indicate that electron affinity (EA) and logBB (brain/blood partition coefficient) critically influence anti-dopaminergic potency [1].
- Antiparasitic Activity: Pyridine-based analogues like UDO () exhibit distinct mechanisms (CYP51 inhibition) but retain the piperazine-ethanone framework. The trifluoromethyl group here enhances enzyme binding, contrasting with the toluenesulfonyl group in the target compound, which may prioritize solubility over direct target affinity [2].
- Structural Flexibility : Substitutions on the piperazine nitrogen (e.g., sulfonyl, indole-carbonyl) modulate receptor selectivity. For example, the indole group in may confer affinity for serotonin receptors, while sulfonyl groups () often improve metabolic stability [9][15].
Key Insights :
- The target compound’s toluenesulfonyl group is typically introduced via sulfonylation of piperazine using toluenesulfonyl chloride under mild conditions (e.g., ), achieving yields >85% [4].
- Bromoacetyl intermediates () enable modular derivatization, though thioether formations (e.g., tetrazole linkages) require precise stoichiometry to avoid side reactions [6].
Preparation Methods
Protection of Piperazine
Piperazine is protected at one nitrogen to enable selective sulfonylation at the other. The Boc protection strategy is widely adopted due to its stability under basic conditions and ease of removal:
Sulfonylation of Protected Piperazine
The free amine of 1-Boc-piperazine is sulfonylated using toluene-4-sulfonyl chloride:
Deprotection of Boc Group
The Boc group is removed under acidic conditions to regenerate the secondary amine:
Alkylation with 2-Halo-1-Phenyl-Ethanone
The free amine of 4-(toluene-4-sulfonyl)piperazine undergoes nucleophilic substitution with 2-halo-1-phenyl-ethanone:
Alternative Synthetic Pathways
Benzyl Protection Strategy
An alternative route employs benzyl protection to avoid Boc deprotection:
-
Protection : Piperazine reacts with benzyl chloride to form 1-benzylpiperazine .
-
Sulfonylation : As above, yielding 1-benzyl-4-(toluene-4-sulfonyl)piperazine .
-
Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group.
-
Alkylation : Proceeds as in Section 2.4.
Advantages : Higher stability of benzyl groups under basic conditions.
Disadvantages : Requires hydrogenation infrastructure.
One-Pot Sulfonylation-Alkylation
In cases where regioselectivity is achievable, a one-pot method may be feasible:
-
Reaction :
-
Conditions : Excess base (e.g., K₂CO₃) to drive monosubstitution.
Challenges : Poor regioselectivity and risk of disubstitution.
Critical Optimization Parameters
Solvent and Base Selection
Temperature Control
Purification Techniques
-
Crystallization : Slurry purification with ethanol or 2-butanone yields high-purity intermediates.
-
Chromatography : Silica gel chromatography resolves disubstitution byproducts.
Analytical Characterization
The final product is validated via:
-
¹H NMR : Aromatic protons of toluene sulfonyl (δ 7.69–7.72 ppm, d), ethanone carbonyl (δ 3.82 ppm, s for CH₂).
-
¹³C NMR : Carbonyl signal at δ 195–200 ppm, sulfonyl carbons at δ 144–146 ppm.
-
MS (ESI) : m/z calculated for C₁₉H₂₁N₂O₃S [M+H]⁺: 365.13, observed: 365.2.
Comparative Data on Synthetic Routes
| Step | Boc Protection Route | Benzyl Protection Route |
|---|---|---|
| Protection Yield | 92% | 88% |
| Sulfonylation Yield | 94% | 89% |
| Deprotection Yield | 95% | 91% |
| Alkylation Yield | 73% | 70% |
| Total Yield | ~63% | ~57% |
Challenges and Mitigation Strategies
-
Disubstitution : Controlled stoichiometry (1:1 ratio of piperazine to sulfonyl chloride) and low temperatures suppress undesired reactions.
-
Byproduct Formation : Recrystallization or column chromatography removes disubstituted impurities.
-
Ethanone Stability : Avoid prolonged exposure to strong bases to prevent keto-enol tautomerism.
Industrial Scalability Considerations
-
Cost Efficiency : Boc protection is cost-effective due to commercial availability of reagents.
-
Safety : Toluene-4-sulfonyl chloride requires handling in a fume hood due to lachrymatory effects.
-
Green Chemistry : Solvent recovery (DCM, DMF) reduces environmental impact.
Q & A
Q. What are the established synthetic routes for 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and sulfonyl chlorides. For example, Et₂Zn-catalyzed intramolecular hydroamination has been used to prepare structurally similar sulfonamide-containing ketones, with purification via silica gel chromatography and characterization by NMR (δ 1.98–8.04 ppm) and IR spectroscopy (e.g., 1714 cm⁻¹ for the ketone group) . Reaction conditions such as solvent choice (e.g., acetonitrile), base (e.g., K₂CO₃), and temperature (reflux vs. room temperature) critically impact yield and purity. Incomplete sulfonylation or competing side reactions (e.g., over-alkylation) are common pitfalls .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (a widely used tool for small-molecule refinement) is essential. The sulfonyl and piperazine moieties often form stable hydrogen-bonding networks, which aid in resolving crystal packing. For analogous compounds, torsion angles between the phenyl and piperazine rings (e.g., 15–25°) and bond lengths (C–S ≈ 1.76 Å) are key metrics . Contradictions in unit cell parameters may arise from solvent inclusion or polymorphism, necessitating repeated recrystallization in hexane/ethyl acetate mixtures .
Q. What preliminary biological screening assays are recommended for this compound?
In vitro assays for anti-inflammatory activity (e.g., nitric oxide inhibition in RAW 264.7 macrophages) and analgesic potential (e.g., acetic acid-induced writhing in mice) are common starting points. Piperazine-sulfonamide hybrids have shown IC₅₀ values in the 10–50 µM range for NO suppression, with dose-dependent effects up to 100 mg/kg in vivo . Ensure proper controls (e.g., indomethacin for NSAID comparison) and adherence to ethical guidelines for animal studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Key modifications include:
- Sulfonyl group substitution : Electron-withdrawing groups (e.g., 4-toluenesulfonyl) enhance metabolic stability compared to unsubstituted sulfonamides .
- Piperazine ring functionalization : Introducing fluoro or chloro substituents improves selectivity for targets like RORγ (e.g., 75-fold selectivity over other nuclear receptors) .
- Ketone bioisosteres : Replacing the ethanone moiety with oxadiazoles or thiazoles may reduce off-target interactions .
Computational tools like molecular docking (AutoDock Vina) and QSAR models (using descriptors like logP and polar surface area) can prioritize derivatives for synthesis .
Q. How do metabolic stability and pharmacokinetic (PK) properties vary with structural modifications?
- Microsomal stability assays : Rat liver microsomes are used to measure t₁/₂. Tertiary sulfonamides (e.g., δ-sultams) exhibit improved stability over primary analogs due to reduced cytochrome P450 oxidation .
- LogD adjustments : Introducing hydrophilic groups (e.g., hydroxyl) lowers logD from ~3.5 to ~2.0, enhancing solubility but potentially reducing blood-brain barrier penetration .
- PK/PD modeling : Dose-dependent IL-17 inhibition in murine models correlates with AUC₀–24h and Cmax, guiding in vivo dosing regimens .
Q. What strategies resolve contradictions in biological or structural data?
- Crystallographic discrepancies : Use SHELXPRO to re-refine diffraction data with alternative occupancy models or twin-law corrections .
- Biological variability : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .
- SAR outliers : Investigate off-target effects via kinase profiling or proteome-wide affinity capture .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Reaction Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | Toluene-4-sulfonyl chloride, K₂CO₃, reflux | 68 | 95 | |
| Piperazine coupling | Et₂Zn, THF, 60°C | 72 | 98 | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | – | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
